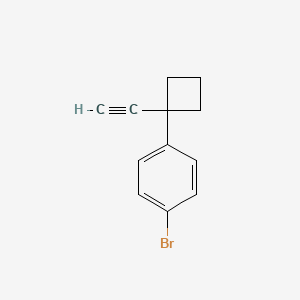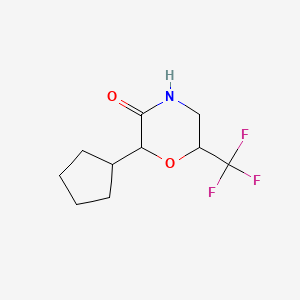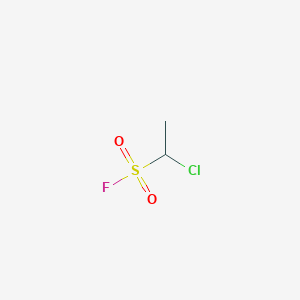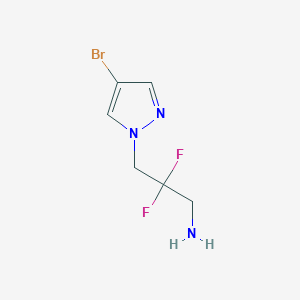
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile is an organic compound with the molecular formula C10H17NO It is a nitrile derivative, characterized by the presence of a hydroxyl group and a nitrile group attached to a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of ethylene chlorohydrin with sodium cyanide . Another method includes the reaction of ethylene oxide and hydrogen cyanide in an alkaline medium . Additionally, treating an aqueous solution containing acrylonitrile with an alkali catalyst can also yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypropanenitrile: A simpler analog with similar functional groups but lacking the cyclohexyl ring.
3-Hydroxy-3-(2-methylcyclohexyl)propanenitrile: A closely related compound with a different substitution pattern on the cyclohexyl ring.
Uniqueness
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-hydroxy-3-(3-methylcyclohexyl)propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h8-10,12H,2-5,7H2,1H3 |
Clave InChI |
BSXLSTZPLBKRAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


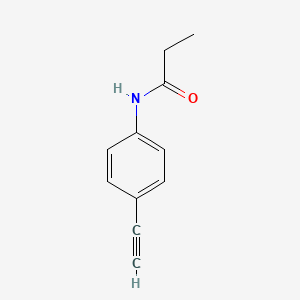
![4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13157985.png)

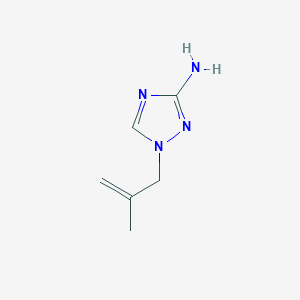
![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)

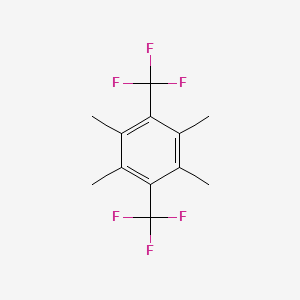
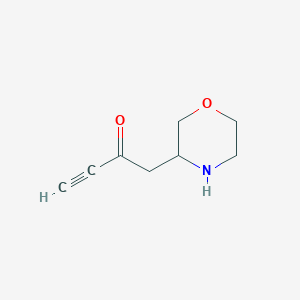
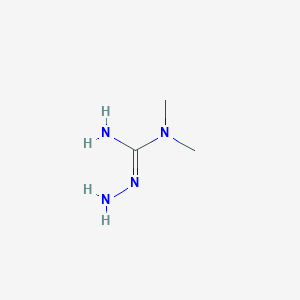
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
